3-(2-Methoxyethoxy)propylamine
Overview
Description
3-(2-Methoxyethoxy)propylamine is a chemical compound with the molecular formula C6H15NO2 . It has a molecular weight of 133.19 . The IUPAC name for this compound is 3-(2-methoxyethoxy)-1-propanamine .
Synthesis Analysis
The synthesis of 3-(2-Methoxyethoxy)propylamine involves a process that includes condensation reaction, distillation, and hydrogenation reaction .Molecular Structure Analysis
The molecular structure of 3-(2-Methoxyethoxy)propylamine is represented by the InChI code: 1S/C6H15NO2/c1-8-5-6-9-4-2-3-7/h2-7H2,1H3 . This indicates the presence of 6 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
The compound has a storage temperature of 4°C and should be protected from light .Scientific Research Applications
Pharmacology
In pharmacology, 3-(2-Methoxyethoxy)propylamine is explored for its potential as a building block in drug design and synthesis. Its structure allows for the introduction of methoxyethoxy groups into pharmacologically active molecules, which can affect their solubility, distribution, and metabolic stability .
Materials Science
This compound is utilized in materials science, particularly in the synthesis of polymers and coatings. Its flexible ether bonds and amine group make it a suitable monomer for creating polymers with specific properties like increased flexibility or improved adhesion to various substrates .
Organic Synthesis
3-(2-Methoxyethoxy)propylamine: serves as an intermediate in organic synthesis. It’s used to introduce methoxyethoxy side chains into organic molecules, which can be valuable for modifying physical and chemical properties or for creating new compounds with unique functionalities .
Analytical Chemistry
In analytical chemistry, this compound can be part of the synthesis of novel reagents or as a standard in chromatographic analysis. Its unique structure can be beneficial in the development of new analytical methods for compound detection and quantification .
Biochemistry
The amine group in 3-(2-Methoxyethoxy)propylamine is reactive towards carboxylic acids and other electrophiles, making it useful in bioconjugation reactions. This can be applied in the modification of biomolecules or the preparation of bioconjugates for research or therapeutic purposes .
Environmental Science
Research in environmental science may leverage 3-(2-Methoxyethoxy)propylamine for the development of environmentally friendly solvents or as a component in the synthesis of degradable materials. Its ether bonds could potentially be cleaved under environmental conditions, leading to less persistent pollutants .
Agriculture
In the field of agriculture, this compound could be investigated for its use in the synthesis of agrochemicals. Its amine functionality can be a key moiety in the development of new pesticides or fertilizers that are more effective or have reduced environmental impact .
Chemical Synthesis Methodology
Lastly, 3-(2-Methoxyethoxy)propylamine is important in the development of new synthetic methodologies. It can act as a nucleophile in various chemical reactions, enabling the creation of complex molecules with high precision and efficiency .
Safety and Hazards
The safety data sheet for propylamine, a related compound, indicates that it is highly flammable and may be corrosive to metals . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . These hazards may also apply to 3-(2-Methoxyethoxy)propylamine, but specific safety data for this compound was not found in the search results.
properties
IUPAC Name |
3-(2-methoxyethoxy)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-8-5-6-9-4-2-3-7/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGVOCGNHYMDLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
71782-42-8 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(3-aminopropyl)-ω-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71782-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0068941 | |
Record name | 1-Propanamine, 3-(2-methoxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethoxy)propylamine | |
CAS RN |
54303-31-0 | |
Record name | 3-(2-Methoxyethoxy)propylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54303-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanamine, 3-(2-methoxyethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054303310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanamine, 3-(2-methoxyethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanamine, 3-(2-methoxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-methoxyethoxy)propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.694 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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